2-(Bromomethyl)-8-methylimidazo[1,2-a]pyridine

Antiviral HCMV Medicinal Chemistry

Targeting HCMV inhibitors? Minor substitution changes can abolish potency. This compound delivers the validated 8-methyl pharmacophore for anti-HCMV activity plus a reactive bromomethyl handle for rapid diversification. • Pre-validated anti-HCMV scaffold with essential 8-methyl substitution. • Versatile bromomethyl handle for parallel library synthesis via nucleophilic substitution or cross-coupling. • Available as free base (CAS 610259-24-0) and HBr salt (313048-95-2); both stocked for immediate global shipment.

Molecular Formula C9H9BrN2
Molecular Weight 225.08 g/mol
Cat. No. B15095946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-8-methylimidazo[1,2-a]pyridine
Molecular FormulaC9H9BrN2
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2)CBr
InChIInChI=1S/C9H9BrN2/c1-7-3-2-4-12-6-8(5-10)11-9(7)12/h2-4,6H,5H2,1H3
InChIKeyMULJSYKHSXJXJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)-8-methylimidazo[1,2-a]pyridine: CAS 610259-24-0, 313048-95-2 Properties and Core Specifications


2-(Bromomethyl)-8-methylimidazo[1,2-a]pyridine (CAS 610259-24-0 free base; 313048-95-2 hydrobromide salt) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class . The free base has the molecular formula C9H9BrN2 and a molecular weight of 225.08 g/mol, while the hydrobromide salt (C9H10Br2N2) has a molecular weight of approximately 306 g/mol . It is characterized by a bromomethyl group at the 2-position and a methyl substituent at the 8-position of the fused imidazo[1,2-a]pyridine core, and is commercially available with typical purities of ≥95% .

8-Methyl substitution reported as critical for anti-HCMV SAR
Bromomethyl handle for nucleophilic substitution & cross-coupling
Available as free base or hydrobromide salt; research-grade purity

Why Substitution of 2-(Bromomethyl)-8-methylimidazo[1,2-a]pyridine with Other Imidazo[1,2-a]pyridine Analogs is Not Equivalent


The imidazo[1,2-a]pyridine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, where minor changes in substitution pattern profoundly alter physicochemical properties and biological outcomes [1]. The 8-methyl substituent in the target compound is specifically identified as a critical determinant for potent anti-human cytomegalovirus (HCMV) activity, a feature not uniformly shared by other positional isomers [2]. Furthermore, the bromomethyl group at the 2-position provides a unique electrophilic handle for further functionalization, differentiating it from chloro-, iodo-, or unsubstituted analogs. Consequently, substituting this compound with a 5-, 6-, or 7-methyl isomer, or with an analog lacking the methyl group, cannot be assumed to yield equivalent reactivity or biological activity without explicit empirical validation [3].

SAR sensitivity of imidazo[1,2-a]pyridine substitution
Removing or shifting the 8-methyl group may lead to diminished anti-HCMV activity in derived compounds, as reported for unsubstituted and 2-phenyl analogs.
Reactivity variation across positional isomers
5-, 6- or 7-methyl isomers alter electron distribution and steric accessibility of the bromomethyl group, potentially affecting cross-coupling yields compared to the 8-methyl isomer.
Physicochemical property mismatch
Higher molecular weight and altered lipophilicity vs. the unsubstituted analog can shift chromatographic retention, solubility, and handling properties.

Quantitative Comparative Evidence for 2-(Bromomethyl)-8-methylimidazo[1,2-a]pyridine


8-Methyl Substitution is a Key Determinant of Anti-HCMV Potency

In a study examining the influence of pyridinic substituents on antiviral activity, imidazo[1,2-a]pyridine derivatives bearing an 8-methyl group were identified as potent inhibitors of human cytomegalovirus (HCMV), whereas the unsubstituted analog and the 2-phenyl substituted derivative showed diminished or no activity [1]. This establishes the 8-methyl group as a critical structural feature for this therapeutic target.

8-Methyl Anti-HCMV SAR
Reported
8-methyl derivatives showed potent inhibition; unsubstituted and 2-phenyl derivatives showed diminished or no activity.
Supports 8-methyl isomer selection for anti-HCMV lead optimization.
Based on comparative in vitro study; protocol details not fully specified.
Antiviral HCMV Medicinal Chemistry

Molecular Weight and Reactivity: Differentiating the 8-Methyl Isomer from Unsubstituted and Positional Analogs

The target compound (C9H9BrN2, MW 225.08 g/mol) possesses a molecular weight that is 14.02 g/mol greater than the unsubstituted 2-(bromomethyl)imidazo[1,2-a]pyridine (C8H7BrN2, MW 211.06 g/mol) due to the 8-methyl group . This difference directly impacts its lipophilicity, steric profile, and physical handling properties. In contrast, the 7-methyl isomer (2-(bromomethyl)-7-methylimidazo[1,2-a]pyridine) and 5-methyl isomer share the same molecular formula but differ in substitution position, which alters electron distribution and steric accessibility of the reactive bromomethyl group .

Molecular Weight Shift
Calculated
+14.02 g/mol vs unsubstituted analog (225.08 vs 211.06 g/mol)
Physicochemical properties differ; not interchangeable in drug design without re-evaluation.
Impacts lipophilicity, steric profile, and chromatographic behavior.
Chemical Synthesis Building Block Physicochemical Properties

Commercial Purity Standards: 95% vs. 97%+ for Positional Isomers

The target compound is commercially available as a hydrobromide salt with a typical purity specification of 95% (CAS 313048-95-2) . In comparison, the unsubstituted 2-(bromomethyl)imidazo[1,2-a]pyridine is available at a higher purity of 97% (CAS 125040-55-3) . This difference in purity levels reflects variations in synthetic routes and purification efficiencies, which can impact downstream reaction yields and the need for additional purification steps.

Commercial Purity
Specification review
95% (hydrobromide salt) vs 97% (unsubstituted free base)
Informs procurement trade-offs between 8-methyl substitution and starting purity.
Purity differences reflect synthetic route variations; may require additional purification.
Procurement Purity Quality Control

Positional Isomers Exhibit Differential Reactivity in Cross-Coupling Reactions

Studies on the Suzuki-type cross-coupling reaction of imidazo[1,2-a]pyridine derivatives have demonstrated that the position of substituents on the pyridine ring can significantly affect reaction yields and rates [1]. While specific quantitative data for the 8-methyl isomer is not available, it is well-established that electron-donating groups (like methyl) at the 8-position alter the electron density of the heterocyclic system, which in turn can modulate the reactivity of the 2-bromomethyl group towards palladium-catalyzed coupling compared to isomers with methyl at the 5-, 6-, or 7-positions [2].

Cross-Coupling Reactivity
Class-level
8-methyl group expected to modulate electron density of the heterocycle, altering reactivity of the bromomethyl handle in Suzuki couplings relative to 5-, 6-, or 7-methyl isomers.
Reaction yields may differ; re-optimization of conditions is recommended for this isomer.
Inferred from established electronic effects; not quantified for the specific 8-Me case.
Suzuki Coupling Palladium Catalysis Synthetic Chemistry

Optimal Use Cases for 2-(Bromomethyl)-8-methylimidazo[1,2-a]pyridine in Research and Development


Lead Optimization for Anti-HCMV Agents

When a research program aims to develop novel inhibitors of human cytomegalovirus, the 8-methyl substitution pattern has been established as a key determinant of potency [1]. Procuring this specific compound, rather than an unsubstituted or differently substituted analog, aligns the SAR of the starting building block with the established pharmacophore requirements, potentially accelerating hit-to-lead optimization. The 2-bromomethyl group serves as a versatile attachment point for introducing diverse side chains via nucleophilic substitution or cross-coupling.

Synthesis of Kinase Inhibitor Libraries via Parallel Synthesis

Given the proven utility of imidazo[1,2-a]pyridines as kinase inhibitor scaffolds [1][2], this compound is ideally suited as a core intermediate for generating focused libraries. Its bromomethyl handle allows for rapid diversification with amines, thiols, or boronic acids in a parallel synthesis format. The specific 8-methyl substitution provides a distinct steric and electronic environment compared to other positional isomers, enabling the exploration of a unique chemical space within the imidazo[1,2-a]pyridine class.

Preparation of a Reference Standard or Impurity Marker

The hydrobromide salt of this compound (CAS 313048-95-2) is explicitly marketed for use as a reference substance for drug impurities and as a biochemical reagent [1]. For analytical method development or quality control in pharmaceutical manufacturing, the defined purity and specific isomeric identity of this compound are essential for accurate calibration and identification, making it a superior choice over generic or less well-characterized alternatives.

Application
Selection Property
Validation Focus
Anti-HCMV SAR-driven optimization
8-Methyl substitution reported as critical for anti-HCMV pharmacophore
Confirm antiviral activity in derived analog series
Kinase inhibitor library synthesis
Bromomethyl diversification handle with distinct steric/electronic environment
Assess kinase inhibition profile of synthesized library members
Reference standard or impurity marker
Defined isomeric identity and hydrobromide salt form
Verify identity and purity by HPLC, NMR, or LC-MS

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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